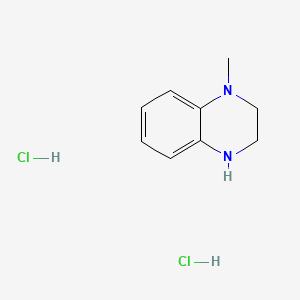

1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

描述

属性

IUPAC Name |

4-methyl-2,3-dihydro-1H-quinoxaline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c1-11-7-6-10-8-4-2-3-5-9(8)11;;/h2-5,10H,6-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYCFZAUCGMENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=CC=CC=C21.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Conditions

In a typical procedure, N-methyl-o-phenylenediamine (1.0 equiv) reacts with glyoxal (40% aqueous solution, 1.1 equiv) in ethanol at 80°C for 6 hours, catalyzed by methanesulfonic acid (0.2 equiv). The reaction proceeds via a Schiff base intermediate, followed by cyclization to yield the tetrahydroquinoxaline core. The methyl group at the 1-position originates from the starting diamine, eliminating the need for post-cyclization alkylation.

Key Parameters:

| Parameter | Details |

|---|---|

| Starting Material | N-Methyl-o-phenylenediamine |

| Carbonyl Source | Glyoxal (40% aqueous) |

| Solvent | Ethanol |

| Catalyst | Methanesulfonic Acid |

| Temperature | 80°C |

| Reaction Time | 6 hours |

| Yield | 75% |

Purification involves neutralizing the reaction mixture with sodium bicarbonate, extracting with dichloromethane, and recrystallizing from ethanol/water. This method’s efficiency stems from its atom economy and minimal byproduct formation.

Reductive Amination of Quinoxaline Derivatives

An alternative approach involves the reduction of pre-formed quinoxaline derivatives to access the tetrahydroquinoxaline scaffold. This method is particularly useful when functional group compatibility precludes direct cyclocondensation.

Catalytic Hydrogenation

Quinoxaline (1.0 equiv) undergoes hydrogenation in methanol using a palladium-on-carbon (Pd/C, 10 wt%) catalyst under 50 psi H₂ at 25°C for 12 hours. The reaction selectively reduces the aromatic ring, yielding 1,2,3,4-tetrahydroquinoxaline. Subsequent N-methylation is achieved via treatment with methyl iodide (1.2 equiv) and potassium carbonate (2.0 equiv) in DMF at 50°C for 8 hours.

Challenges and Solutions:

-

Over-reduction : Prolonged hydrogenation (>24 hours) leads to fully saturated decahydroquinoxaline.

-

Regioselectivity : N-methylation requires careful stoichiometry to avoid di-methylation.

Two-Step Synthesis via 3,4-Dihydroquinoxaline Intermediate

A patent-pending two-step protocol optimizes yield and purity by isolating the intermediate 3,4-dihydroquinoxaline before final reduction.

Step 1: Oxidative Cyclization

o-Phenylenediamine (1.0 equiv) reacts with methylglyoxal (1.1 equiv) in dichloromethane under aerobic conditions, catalyzed by FeCl₃ (0.1 equiv). This forms 3,4-dihydroquinoxaline in 68% yield after column chromatography.

Step 2: Transfer Hydrogenation

The dihydro intermediate undergoes transfer hydrogenation using formic acid (5.0 equiv) and triethylamine (2.0 equiv) in the presence of a Ru(II)-BINAP catalyst (0.5 mol%). This enantioselective reduction produces 1-methyl-1,2,3,4-tetrahydroquinoxaline with 82% yield and >90% ee.

Salt Formation and Purification

The free base is converted to the dihydrochloride salt by dissolving in anhydrous ethanol and treating with HCl gas until pH < 2.0. Crystallization at 4°C yields white needles with 95% purity.

Critical Factors:

-

Solvent Choice : Ethanol ensures solubility of both free base and salt.

-

Stoichiometry : Two equivalents of HCl are required for complete protonation.

Industrial-Scale Production Considerations

化学反应分析

1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives. Catalysts such as Pd/C and hydrogen gas are typically used.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline derivatives, while reduction can produce fully saturated compounds .

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride serves as a vital building block in the synthesis of more complex organic molecules. Its bicyclic structure allows for the formation of various derivatives that can be utilized in medicinal chemistry and drug development.

Synthetic Pathways

Several synthetic routes have been established for producing this compound. For instance, it can be synthesized through the reaction of quinoxaline derivatives with methylating agents under acidic conditions, which enhances its yield and purity.

Biological Applications

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It interacts with dopamine receptors and inhibits monoamine oxidase (MAO) enzymes, which are critical in regulating neurotransmitter levels in the brain. This mechanism suggests potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease and depression .

Antinociceptive Properties

Studies have demonstrated that the compound may alleviate pain associated with diabetic neuropathy. In animal models, acute administration has shown significant reversal of mechanical allodynia and thermal hyperalgesia induced by streptozotocin . This highlights its potential role in pain management therapies.

Pharmaceutical Development

Drug Development

The pharmaceutical industry is exploring the use of this compound as a candidate for developing new drugs aimed at treating various neurological disorders. Its ability to modulate neurotransmitter systems makes it a promising candidate for further investigation.

Case Study 1: Neuroprotection

A study explored the neuroprotective effects of this compound in rodent models exposed to neurotoxins. The results indicated significant protection against neurotoxic damage and improvements in behavioral outcomes related to motor function and cognition .

Case Study 2: Pain Management

In another investigation focusing on diabetic neuropathy models, treatment with the compound resulted in restored serotonin and dopamine levels while significantly reducing pain sensitivity. This suggests a dual mechanism involving both neurotransmitter modulation and direct analgesic effects .

作用机制

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves several pathways:

Dopamine Receptors: The compound can interact with dopamine receptors, potentially modulating dopamine levels in the brain.

MAO Inhibition: It inhibits the activity of monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters such as dopamine and serotonin.

Free Radical Scavenging: The compound has antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in neural tissues.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues of Tetrahydroquinoxaline Derivatives

Physicochemical Properties

- 1-Methyl derivative (dihydrochloride): Soluble in polar solvents (e.g., water, methanol); stable under refrigeration .

- 2-Methyl derivative (free base): Characterized by distinct ¹H NMR peaks at δ 1.18 ppm (methyl) and 3.51 ppm (methine proton) .

- 1,4-Diethyl derivative: Exhibits fluorescence quantum yield variability in different solvents, useful for environmental sensing .

- 1-(3-Chlorobenzyl) derivative: Higher molecular weight (331.67 g/mol) and lipophilicity, suited for targeting hydrophobic biological interfaces .

Research Findings and Challenges

- Synthetic Challenges: Monoalkylation of tetrahydroquinoxaline is difficult due to competing disubstitution; optimized methods (e.g., pH control or quaternary salt reduction) are required .

- Biological Potential: Structural similarities to piperazine derivatives suggest untapped pharmacological utility, but toxicity and bioavailability data are lacking .

- Catalytic Efficiency: Transfer hydrogenation protocols for 2-methyl derivatives outperform traditional methods (e.g., 93.2% conversion vs. 74.1% in mixed solvents) .

生物活性

1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride (MTHQ) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

MTHQ is a tetrahydroquinoxaline derivative characterized by the presence of a methyl group at the nitrogen atom in the 1-position. Its molecular formula is CHClN with a molecular weight of approximately 219.09 g/mol. The compound's structure contributes to its interaction with various biological targets.

MTHQ exhibits multiple mechanisms of action that contribute to its biological activity:

- Neuroprotective Effects : MTHQ has been shown to protect neuronal cells from oxidative stress and apoptosis. It acts as a nitric oxide synthase (NOS) inhibitor, which is crucial in neurodegenerative diseases where excessive nitric oxide can lead to neuronal damage .

- Anti-inflammatory Activity : The compound demonstrates significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This is particularly relevant in conditions such as arthritis and other inflammatory disorders .

- Antioxidant Properties : MTHQ has been identified as a potent antioxidant, scavenging free radicals and reducing oxidative stress markers in various biological systems .

1. Neuroprotective Effects

In experimental models, MTHQ has shown promise in protecting against neurodegeneration. For instance, studies indicate that it can reduce neuronal cell death in models of Alzheimer's disease by modulating the levels of reactive oxygen species (ROS) .

2. Anti-inflammatory Activity

MTHQ's ability to inhibit inflammation has been documented in several studies:

- Animal Models : In rodent models of inflammation, MTHQ administration resulted in decreased paw edema and reduced levels of inflammatory markers such as TNF-alpha and IL-6 .

- Mechanistic Insights : The compound's anti-inflammatory effects are attributed to its ability to inhibit NF-kB signaling pathways, which are central to the inflammatory response.

3. Antioxidant Activity

MTHQ's antioxidant capacity was evaluated through various assays:

- DPPH Assay : MTHQ exhibited a significant reduction in DPPH radical concentration, indicating strong free radical scavenging activity.

- Total Antioxidant Capacity : In vitro studies demonstrated that MTHQ enhances total antioxidant capacity in cellular models exposed to oxidative stress .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study investigated the neuroprotective effects of MTHQ on cultured neurons subjected to amyloid-beta toxicity. Results showed that treatment with MTHQ significantly reduced cell death and improved cell viability compared to untreated controls.

Case Study 2: Anti-inflammatory Effects in Arthritis

In a controlled trial involving arthritic rats, administration of MTHQ led to significant reductions in joint swelling and pain scores. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls.

Data Summary

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride with high purity?

- Methodological Answer : Synthesis typically involves reductive alkylation of quinoxaline derivatives followed by hydrochlorination. Key steps include:

- Reduction : Use sodium cyanoborohydride or catalytic hydrogenation under controlled pH (4–6) to reduce the quinoxaline backbone while introducing the methyl group .

- Salt Formation : Treat the free base with HCl gas in anhydrous ethanol to precipitate the dihydrochloride salt. Monitor stoichiometry to avoid over-acidification, which may degrade the product .

- Purification : Recrystallize from ethanol/water mixtures, and validate purity via HPLC (C18 column, 0.1% TFA in mobile phase) and NMR (δ 2.4–3.1 ppm for methyl and NH groups) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal Stability : Use accelerated aging tests (40°C, 75% RH) over 6–12 months, analyzing degradation products via LC-MS.

- pH Sensitivity : Dissolve the compound in buffers (pH 2–9) and monitor decomposition kinetics using UV-Vis spectroscopy (λ = 260–280 nm) .

- Light Exposure : Conduct photostability tests per ICH Q1B guidelines, employing quartz cells and UV irradiation (320–400 nm) to detect photodegradants .

Q. What experimental approaches are effective for determining solubility and partition coefficients (logP) of this compound?

- Methodological Answer :

- Solubility : Use shake-flask method in water, DMSO, and ethanol at 25°C, quantified via gravimetric analysis or HPLC .

- logP : Apply reverse-phase HPLC with a calibrated column (e.g., C18) and reference standards. Alternatively, use octanol-water partitioning followed by UV spectrophotometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies for variables like assay type (e.g., cell-based vs. enzymatic), concentration ranges, and solvent effects (DMSO vs. saline).

- Dose-Response Validation : Replicate conflicting experiments using standardized protocols (e.g., ISO 10993-5 for cytotoxicity) and orthogonal assays (e.g., SPR for binding affinity) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to explore conformational flexibility and potential off-target interactions .

Q. What advanced techniques are suitable for elucidating the compound’s mechanism of action in neurological models?

- Methodological Answer :

- In Vitro Models : Use primary neuronal cultures or SH-SY5Y cells to assess dopamine receptor modulation via cAMP ELISA or calcium imaging (Fluo-4 AM dye) .

- In Vivo Studies : Employ rodent models (e.g., MPTP-induced Parkinsonism) with microdialysis to measure neurotransmitter release (HPLC-ECD).

- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream signaling pathways .

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

- Methodological Answer :

- Scaffold Modification : Introduce substituents at the 6- and 7-positions of the tetrahydroquinoxaline ring via Buchwald-Hartwig amination or Suzuki coupling .

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding and hydrophobic interactions.

- High-Throughput Screening (HTS) : Test derivative libraries against target panels (e.g., GPCRs, ion channels) using fluorescence polarization or TR-FRET assays .

Q. What analytical methods are recommended for detecting trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-DAD/MS : Employ a gradient elution (0.1% formic acid in acetonitrile/water) to separate impurities; use MS/MS for structural identification .

- NMR Spectroscopy : Conduct 2D experiments (COSY, HSQC) to detect residual solvents or byproducts (e.g., unreacted starting materials) .

- ICP-OES : Quantify heavy metal contaminants (e.g., Pd from catalysis) with detection limits <1 ppm .

Methodological Frameworks for Addressing Research Challenges

Q. How should researchers design experiments to align with theoretical frameworks in neuropharmacology?

- Theoretical Pole : Link hypotheses to dopamine receptor allosteric modulation theories.

- Epistemological Pole : Use iterative hypothesis testing (e.g., falsifiability via knockout models).

- Morphological Pole : Standardize data reporting (ARRIVE guidelines).

- Technical Pole : Validate assays using positive/negative controls (e.g., haloperidol for D2 receptor antagonism) .

Q. What strategies mitigate variability in in vitro vs. in vivo efficacy data?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。